1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane (CAS 73928-40-2), often referred to as 5H-decafluoropentyl trifluorovinyl ether, is a specialized polyfluoroalkyl vinyl ether (PAVE) monomer characterized by a five-carbon fluorinated pendant chain terminating in a reactive difluoromethyl (-CF2H) group. In industrial procurement, it is primarily sourced as a functional comonomer for advanced fluoroelastomers, melt-processable fluoroplastics, and specialized coatings. Unlike standard perfluorinated ethers, the presence of the terminal proton introduces a built-in site for crosslinking and modifies the polymer's surface energy. The extended C5 ether linkage provides substantial free volume, making this monomer a critical precursor for materials requiring a strict balance of low-temperature flexibility, chemical resistance, and substrate adhesion [1].
Substituting this compound with shorter-chain perfluoroalkyl vinyl ethers, such as perfluoromethyl vinyl ether (PMVE) or perfluoropropyl vinyl ether (PPVE), fundamentally alters the thermomechanical profile of the resulting polymer, typically failing to achieve the required low-temperature flexibility (Tg suppression) due to insufficient pendant chain length. Conversely, substituting it with a fully perfluorinated pentyl vinyl ether (terminating in -CF3) eliminates the reactive -CF2H site. This forces manufacturers to procure and incorporate expensive third-party cure-site monomers (such as brominated or cyanated alkenes) to achieve vulcanization, complicating the polymerization workflow and increasing batch-to-batch variability. The unique combination of the C5 plasticizing chain and the -CF2H reactive terminus makes CAS 73928-40-2 non-substitutable in single-cure-site fluoroelastomer formulations [1].
The incorporation of the C5 pendant chain provides significantly greater free volume in the polymer matrix compared to standard PMVE or PPVE comonomers. In comparative fluoroelastomer copolymerizations, extending the pendant alkoxy chain from C1 (PMVE) or C3 (PPVE) to a C5 structure systematically lowers the glass transition temperature (Tg). While PMVE-based copolymers typically plateau at a Tg of around -30 °C, the bulkier C5 ether linkage can depress the Tg further, enhancing low-temperature retraction and flexibility in sealing applications [1].
| Evidence Dimension | Pendant Chain Length and Free Volume Plasticization |
| Target Compound Data | C5 pendant chain (Decafluoropentyl) |
| Comparator Or Baseline | C1 (PMVE) or C3 (PPVE) pendant chains |
| Quantified Difference | Extended chain length provides superior Tg suppression compared to shorter homologues |
| Conditions | Fluoroelastomer copolymerization networks |
Procurement of the C5 monomer is essential for manufacturing aerospace and automotive O-rings that must maintain elastomeric properties at extreme sub-zero temperatures.
Fully perfluorinated vinyl ethers (ending in -CF3) are chemically inert and require the co-polymerization of specialized cure-site monomers (CSMs) at 0.5–2.0 mol% to enable peroxide or bisphenol crosslinking. The 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane monomer possesses a terminal -CF2H group, which can undergo dehydrofluorination or radical abstraction during the curing process. This intrinsic reactivity allows the monomer to act simultaneously as a plasticizing pendant group and a crosslinking site, achieving high gel fractions without the procurement and integration of expensive brominated or cyanated CSMs [1].
| Evidence Dimension | Cure-Site Monomer (CSM) Requirement |
| Target Compound Data | -CF2H terminated vinyl ether (Self-curing capable) |
| Comparator Or Baseline | -CF3 terminated vinyl ethers (Requires 0.5-2.0 mol% external CSM) |
| Quantified Difference | Eliminates the need for 0.5-2.0 mol% external cure-site monomers |
| Conditions | Bisphenol or radical crosslinking of fluoropolymers |
Reduces supply chain complexity and formulation costs by combining plasticization and crosslinking functionality into a single monomer.
Fluoropolymers synthesized exclusively with fully perfluorinated monomers exhibit extremely low critical surface tensions (often <18 dynes/cm), which severely limits their adhesion to metals and conventional plastics. The introduction of the terminal -CF2H proton from CAS 73928-40-2 disrupts the dense fluorine shield at the polymer surface. Comparative surface energy models indicate that -CF2H terminated surfaces exhibit higher critical surface tensions than pure -CF3 surfaces, significantly improving the interfacial bonding strength of the resulting fluoropolymer when applied as a protective coating or multi-layer laminate [1].
| Evidence Dimension | Critical Surface Tension / Adhesion Potential |
| Target Compound Data | -CF2H terminal group |
| Comparator Or Baseline | -CF3 terminal group (fully perfluorinated) |
| Quantified Difference | Higher critical surface tension, enabling polar interactions |
| Conditions | Fluoropolymer surface wetting and adhesion assays |
Critical for procuring precursors for fluorinated coatings and multi-layer tubing where delamination is a primary failure mode.
The C5 pendant chain provides exceptional free volume, making this monomer the ideal choice for synthesizing fluoroelastomers that must maintain a low glass transition temperature (Tg). It is specifically procured for aerospace and deep-drilling seals where standard PMVE-based elastomers would suffer from cold-temperature embrittlement [1].
Because the terminal -CF2H group acts as an intrinsic crosslinking site, this monomer is prioritized in the formulation of curable fluoroplastics. It allows manufacturers to bypass the use of expensive, highly toxic brominated or cyanated cure-site monomers, streamlining the production of chemically resistant tubing and gaskets [2].
The slight increase in surface polarity afforded by the terminal proton makes this compound highly valuable for synthesizing fluorinated coatings that require strong adhesion to metallic substrates or non-fluorinated polymer layers. It is the preferred comonomer when pure perfluoroalkyl vinyl ethers result in unacceptable coating delamination [3].